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Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Compound: 3-Hydroxy-2-methyl-5-nitrobenzoic acid (CAS: 1935516-80-5)[1]

Executive Summary

As a Senior Application Scientist, | approach the characterization of highly functionalized
aromatic systems not merely as a checklist of peaks, but as a self-validating logical matrix. 3-
Hydroxy-2-methyl-5-nitrobenzoic acid is a complex "push-pull" electronic system utilized as
an intermediate in the synthesis of active pharmaceutical ingredients (APIs). Because it
features four distinct substituents—a carboxylic acid, a methyl group, a hydroxyl group, and a
nitro group—on a single benzene ring, its spectroscopic profile is dictated by competing
mesomeric and inductive effects.

This whitepaper establishes a robust, self-validating methodology for the structural verification
of this compound using Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and
Mass Spectrometry (MS).

Structural Causality & Electronic Interplay

© 2026 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b13931435#bc-rfq
https://www.benchchem.com/product/b13931435/docs?utm_src=pdf-body#spectroscopic-characterization-of-3-hydroxy-2-methyl-5-nitrobenzoic-acid-a-technical-guide
https://www.chemsrc.com/cas/1935516-80-5_3157585.html
https://www.benchchem.com/product/b13931435/docs?utm_src=pdf-body#spectroscopic-characterization-of-3-hydroxy-2-methyl-5-nitrobenzoic-acid-a-technical-guide
https://www.benchchem.com/product/b13931435/docs?utm_src=pdf-body#spectroscopic-characterization-of-3-hydroxy-2-methyl-5-nitrobenzoic-acid-a-technical-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13931435?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Before running any sample, we must establish the theoretical electronic environment of the
molecule. The core benzene ring is subjected to the following substituent effects:

Hydroxyl (-OH) at C3: Strongly electron-donating via resonance (+M effect), which heavily
shields the ortho and para positions.

» Nitro (-NO2) at C5: Strongly electron-withdrawing (-M, -I effects), which deshields the ortho
and para positions.

o Carboxylic Acid (-COOH) at C1: Electron-withdrawing (-M, -1 effects).
o Methyl (-CHs) at C2: Weakly electron-donating (+I effect).

The precise chemical shifts observed in NMR and the vibrational frequencies in IR
spectroscopy are a direct mathematical consequence of these overlapping fields. We utilize
established additivity rules from [2] to predict and validate these parameters.

Nuclear Magnetic Resonance (NMR) Profiling

NMR is the definitive tool for mapping the carbon-hydrogen framework. For this compound,
DMSO-ds is the mandatory solvent. Using a non-polar solvent like CDCIs would result in broad,
unresolved signals due to rampant intermolecular hydrogen bonding between the carboxylic
acid and phenolic hydroxyl groups. DMSO disrupts these networks, ensuring sharp, distinct
signals for exchangeable protons.

Quantitative NMR Data

Table 1: Predicted *H NMR Data (400 MHz, DMSO-de)
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Table 2: Predicted 3C NMR Data (100 MHz, DMSO-ds)
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Causality (Substituent

Carbon Chemical Shift (ppm) .
Additivity Effects)
Carbonyl carbon of the
C-7 (C=0) 168.0 _ _
carboxylic acid.
Ipso effect of the strongly
C-3 (C-OH) 157.0 o
deshielding oxygen atom.
Ipso effect of the electron-
C-5 (C-NO2) 147.0 _ _ _
withdrawing nitro group.
Ipso effect of the carboxylic
C-1 (C-COOH) 133.6 ,
acid.
C-2 (C-CHs) 132.0 Ipso effect of the methyl group.
C-6 (C-H) 117.8 Ortho to -NO2 and -COOH.
Ortho to -OH (shielding) and -
C-4 (C-H) 116.0 o
NOz2 (deshielding).
C-8 (-CHs3) 13.0 Aliphatic benzylic carbon.

(Note: 13C chemical shifts are calculated based on empirical additivity parameters detailed in

[3])

Experimental Protocol: NMR Acquisition

e Sample Preparation: Weigh exactly 15 mg of the analyte.

o Dissolution: Dissolve completely in 0.6 mL of DMSO-ds containing 0.03% v/v
Tetramethylsilane (TMS) as an internal reference.

e Acquisition (*H): Run at 298 K using a standard 90° pulse sequence (zg30), 16 scans, and a
relaxation delay (D1) of 2 seconds to ensure complete longitudinal relaxation.

e Acquisition (*3C): Run with broadband proton decoupling (zgpg30), 1024 scans. The high
scan count is critical to achieve an adequate signal-to-noise ratio for the four quaternary
carbons (C1, C2, C3, C5) which lack NOE enhancement.
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Sample Prep: 3-Hydroxy-2-methyl-5-nitrobenzoic acid

Dissolution in DMSO-d6
(Disrupts H-bonding)

1H NMR Acquisition 13C NMR Acquisition

(400 MHz, 16 scans) (100 MHz, 1024 scans)

Spectral Interpretation
(Additivity Rules)

Click to download full resolution via product page

Workflow for the NMR spectroscopic acquisition and interpretation of the target compound.
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Infrared (IR) Spectroscopy

To validate the functional groups without altering the compound's native solid-state polymorphic
form, we utilize Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR)
spectroscopy. Traditional KBr pelleting is avoided here, as the high pressure and hygroscopic
nature of KBr can induce ion-exchange artifacts with the carboxylic acid.

Table 3: Key IR Vibrational Frequencies

Wavenumber (cm~?) Vibrational Mode Diagnostic Significance

Broad, jagged band indicative
3300 — 2500 O-H stretch (carboxylic) of strong hydrogen-bonded
dimers.

Often overlaps with the
~3400 O-H stretch (phenolic) carboxylic acid band; confirms
presence of C3-OH.

Conjugated carboxylic acid

~1685 C=0 stretch
carbonyl.
) Primary confirmation of the
~1530 N-O asymmetric stretch )
nitro group.
] Secondary confirmation of the
~1350 N-O symmetric stretch

nitro group.

Experimental Protocol: ATR-FTIR

e Background: Collect a background spectrum of the clean diamond ATR crystal (32 scans, 4
cm~1 resolution) to subtract atmospheric CO2 and water vapor.

e Loading: Place ~2 mg of the solid powder directly onto the center of the crystal.

o Compression: Apply the pressure anvil to ensure intimate contact between the crystal and
the sample, maximizing the evanescent wave penetration.

¢ Acquisition: Collect 32 scans from 4000 to 400 cm~1.
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Mass Spectrometry (MS)

To confirm the exact molecular weight (197.14 g/mol ), Electrospray lonization Mass
Spectrometry (ESI-MS) is employed. Because the molecule contains an acidic carboxylic acid
(pKa ~4) and a phenolic hydroxyl (pKa ~9), it readily deprotonates. Therefore, negative ion
mode (ESI™) is the most sensitive and logical choice.

Experimental Protocol: ESI-MS

e Preparation: Dilute the compound to 1 pg/mL in a 50:50 mixture of LC-MS grade Methanol
and Water. Crucial Step: Do not add formic acid, as low pH suppresses negative ionization. If
an additive is needed, use 0.1% Ammonium Hydroxide.

« Injection: Direct infusion at a flow rate of 10 yuL/min.
o Parameters: Set the capillary voltage to 2.5 kV and desolvation temperature to 300°C.

e Observation: Monitor for the [M-H]~ pseudomolecular ion at m/z 196.
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Proposed ESI-MS negative mode fragmentation pathway for 3-Hydroxy-2-methyl-5-
nitrobenzoic acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/product/b13931435?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13931435?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

